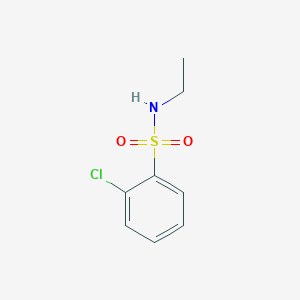

2-氯-N-乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the provided papers. For instance, the synthesis of 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate involves the reaction of chlorambucil with a sulfadiazine derivative, using a Schiff's base as a protective group for the aromatic amine . Similarly, the synthesis of N,N-dichloro-2-nitrobenzenesulfonamide as an electrophilic nitrogen source for diamination of enones is described, highlighting the role of molecular sieves and temperature in controlling product formation . These examples demonstrate the versatility of benzenesulfonamides in synthesis and their potential to be modified into various derivatives, including 2-chloro-N-ethylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The papers do not provide detailed structural analysis of 2-chloro-N-ethylbenzenesulfonamide, but they do discuss the structures of related compounds. For example, the structure of N,N-dichloro-2-methylbenzenesulfonamide and its reactivity with trichloroethylene to form highly electrophilic N-sulfonyl polyhaloaldehyde imines is mentioned . This suggests that the molecular structure of benzenesulfonamides can significantly influence their reactivity and the types of reactions they can undergo.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is diverse, as evidenced by the various reactions described in the papers. N,N-dichloro-2-nitrobenzenesulfonamide is used for the direct diamination of alpha,beta-unsaturated ketones , while N-chloro-N-methoxybenzenesulfonamide serves as a chlorinating reagent for a range of substrates . The reactions of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene and the nucleophilic addition reactions of N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides further illustrate the chemical versatility of these compounds. These reactions are indicative of the types of chemical transformations that 2-chloro-N-ethylbenzenesulfonamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are not explicitly discussed in the provided papers. However, the reactivity patterns and synthesis methods suggest that these compounds are likely to be solid at room temperature and may exhibit varying solubilities in organic solvents. The presence of the sulfonamide group is likely to influence the acidity and hydrogen bonding capabilities of these compounds. The papers also imply that the substituents on the benzene ring and the sulfonamide nitrogen can significantly affect the physical and chemical properties of these derivatives .

科学研究应用

新型合成方法

赵等人(2017年)的研究提出了一种合成2-氯烯磺酰胺的新方法,包括2-氯-N-乙基苯磺酰胺,通过一步加成-消除过程。这种方法涉及使用N-氯-N-氟苯磺酰胺(CFBSA)和苯乙烯,展示了磺酰胺合成的多样性 (赵,蒲,杨,2017)。

氯化试剂的开发

蒲等人(2016年)开发了N-氯-N-甲氧基苯磺酰胺,这是一种可以用于氯化各种化合物,包括酚和苯甲醚的氯化试剂。这种试剂合成产率高,并且在获得氯化产物方面展示了实用性 (蒲,李,卢,杨,2016)。

抗肿瘤应用

2002年,大和等人在细胞系抗肿瘤筛选中评估了磺酰胺重点库中的化合物。他们发现某些磺酰胺,包括与2-氯-N-乙基苯磺酰胺相关的化合物,作为细胞周期抑制剂是有效的,并进入了临床试验阶段。这项研究突显了磺酰胺在肿瘤学中的潜力 (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002)。

制备二级胺的多样性

福山等人(1995年)讨论了2-和4-硝基苯磺酰胺,这些化合物与2-氯-N-乙基苯磺酰胺密切相关,可顺利进行烷基化反应,生成N-烷基化磺酰胺。这提供了一个创建二级胺的途径,展示了这类化合物的化学多样性 (Fukuyama, Jow, & Cheung, 1995)。

作用机制

Target of Action

The primary target of 2-chloro-N-ethylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. CA IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation .

Mode of Action

2-chloro-N-ethylbenzenesulfonamide acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the pH regulation in tumor cells, which can lead to a decrease in tumor cell proliferation .

Biochemical Pathways

The inhibition of CA IX by 2-chloro-N-ethylbenzenesulfonamide affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway in pH regulation . This disruption can lead to an unfavorable environment for tumor growth and proliferation .

Result of Action

The result of 2-chloro-N-ethylbenzenesulfonamide’s action is a decrease in tumor cell proliferation due to the disruption of pH regulation within the tumor cells . This can potentially lead to a decrease in tumor size and progression .

未来方向

属性

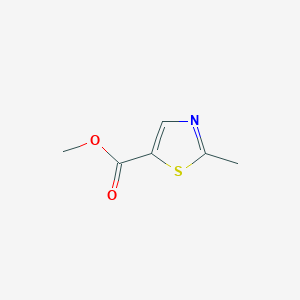

IUPAC Name |

2-chloro-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQULJOGIDLPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)